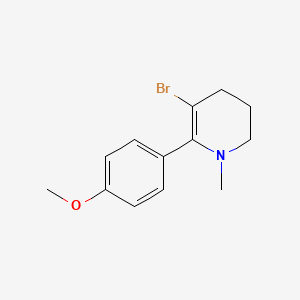
2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo- is an organic compound with a unique structure that includes a cyclobutenone ring, a phenyl group, and both methylthio and thioxo substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropyl N-tosylhydrazone intermediates, which undergo a Rh-catalyzed ring expansion to form the cyclobutenone ring . The reaction conditions often include the use of rhodium catalysts and specific solvents to facilitate the transformation.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo- can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclobutenone ring can be reduced to form alcohols.
Substitution: The phenyl and methylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo- involves its interaction with molecular targets such as enzymes or receptors. The cyclobutenone ring and thioxo group are key structural features that enable the compound to bind to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclobuten-1-one: A simpler analog without the methylthio and phenyl groups.
2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one: A related compound with a dimethylamino group instead of a phenyl group.
Uniqueness
2-Cyclobuten-1-one, 2-(methylthio)-3-phenyl-4-thioxo- is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity. The presence of both methylthio and thioxo groups, along with the phenyl ring, distinguishes it from simpler analogs and related compounds.
Propriétés
Numéro CAS |
61087-72-7 |
|---|---|
Formule moléculaire |
C11H8OS2 |
Poids moléculaire |
220.3 g/mol |
Nom IUPAC |
2-methylsulfanyl-3-phenyl-4-sulfanylidenecyclobut-2-en-1-one |
InChI |
InChI=1S/C11H8OS2/c1-14-11-8(10(13)9(11)12)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
NHQQTPCYTSVBGL-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=S)C1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)

![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)
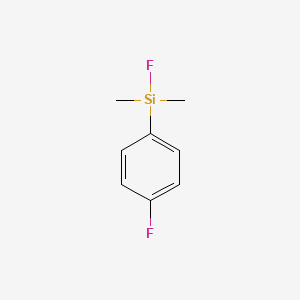
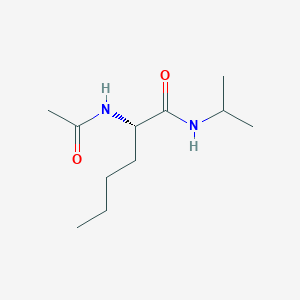
![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)

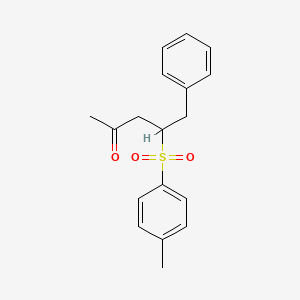
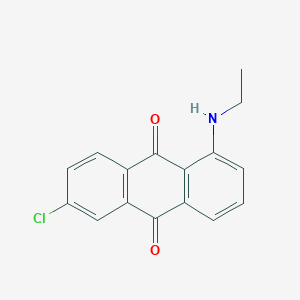
![Benz[g]isoquinoline, 3,6-dimethyl-](/img/structure/B14591948.png)
